"2-Amino-4-ethyl-6-fluorobenzoic acid chemical properties"
"2-Amino-4-ethyl-6-fluorobenzoic acid chemical properties"
Document Control:
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Subject: Chemical Properties, Synthesis, and Applications of 2-Amino-4-ethyl-6-fluorobenzoic Acid
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Primary CAS: 2137646-11-6 (Verified for Chemical Name)
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CAS Note: The prompt referenced CAS 886762-08-9, which corresponds to 5-Bromo-2-(trifluoromethoxy)aniline.[1][2] This guide focuses on the chemical name provided (2-Amino-4-ethyl-6-fluorobenzoic acid) as the primary subject.
Executive Summary
2-Amino-4-ethyl-6-fluorobenzoic acid is a highly specialized anthranilic acid derivative used primarily as a scaffold in medicinal chemistry. Its structural uniqueness lies in the specific substitution pattern: a fluorine atom at the 6-position (ortho to the carboxylic acid) and an ethyl group at the 4-position (para to the carboxylic acid).
This molecule serves as a critical intermediate for synthesizing fused heterocyclic systems, particularly quinazolin-4(3H)-ones , which are privileged structures in kinase inhibitor discovery (e.g., PI3K, BTK, and EGFR inhibitors). The 6-fluoro substituent modulates metabolic stability and pKa, while the 4-ethyl group provides a hydrophobic handle often required to fill the "gatekeeper" or hydrophobic pockets within enzyme active sites.
Chemical Identity & Physicochemical Profile
Nomenclature and Identification
| Property | Detail |
| Chemical Name | 2-Amino-4-ethyl-6-fluorobenzoic acid |
| Common Synonyms | 4-Ethyl-6-fluoroanthranilic acid; 6-Fluoro-4-ethyl-2-aminobenzoic acid |
| CAS Number | 2137646-11-6 (Correct Match); Note: 886762-08-9 refers to a different aniline derivative. |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| SMILES | CCc1cc(F)c(C(=O)O)c(N)c1 |
Physicochemical Properties (Experimental & Predicted)
The presence of the fluorine atom ortho to the carboxylic acid significantly increases the acidity of the carboxyl group compared to non-fluorinated anthranilic acid, while reducing the basicity of the aniline nitrogen.
| Property | Value (Approx.) | Significance |
| Physical State | Off-white to pale yellow solid | Typical for substituted anthranilic acids. |
| Melting Point | 145–150 °C | Indicates stable crystalline lattice; purity critical for cyclization. |
| pKa (COOH) | ~3.5 | More acidic than benzoic acid (4.2) due to ortho-F inductive effect. |
| pKa (NH₂) | ~1.8 | Weakly basic; protonation requires strong acid. |
| LogP | 2.3 – 2.5 | Moderate lipophilicity; suitable for drug-like scaffolds. |
| Solubility | DMSO, Methanol, EtOAc | Low water solubility at neutral pH; soluble as carboxylate salt. |
Synthetic Methodologies
The synthesis of 2-Amino-4-ethyl-6-fluorobenzoic acid is challenging due to the need for regioselective placement of the ethyl and fluoro groups. The most robust industrial route involves a Suzuki-Miyaura coupling on a halogenated precursor.
Primary Route: Suzuki Coupling of 4-Bromo Precursor
This route offers the highest regioselectivity and yield. It starts from the commercially available 2-amino-4-bromo-6-fluorobenzoic acid (or its ester).
Protocol:
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Starting Material: Methyl 2-amino-4-bromo-6-fluorobenzoate.
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Reagents: Ethylboronic acid (or Potassium ethyltrifluoroborate), Pd(dppf)Cl₂, K₂CO₃.
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Solvent: 1,4-Dioxane / Water (4:1).
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Conditions: 90°C, 12 hours, Inert atmosphere (N₂).
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Hydrolysis: Subsequent saponification with LiOH in THF/Water to yield the free acid.
Visualization of Synthetic Pathway
Caption: Figure 1. Step-wise synthesis via Suzuki-Miyaura cross-coupling from the 4-bromo precursor.
Reactivity & Applications in Drug Discovery
The core utility of this molecule is its function as a bidentate nucleophile . The ortho-amino and carboxylic acid groups react with electrophiles to form heterocycles.
Quinazolinone Formation (Kinase Inhibitor Scaffold)
Reaction with formamide, urea, or amidines yields 4(3H)-quinazolinones. This is the primary reaction used in the synthesis of PI3Kδ inhibitors (similar to Idelalisib).
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Mechanism: The aniline nitrogen attacks the electrophilic carbon of the reagent (e.g., formamide), followed by ring closure involving the carboxylic acid (or ester) and dehydration.
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Role of 6-Fluoro: Increases metabolic stability of the ring system and can participate in intramolecular H-bonding.
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Role of 4-Ethyl: Projects into the hydrophobic region of the ATP-binding pocket, improving potency and selectivity.
Reactivity Workflow
Caption: Figure 2. Divergent synthesis of bioactive heterocycles from the anthranilic acid scaffold.
Handling, Stability, and Safety
Stability Profile
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Thermal: Stable up to ~140°C. Decarboxylation may occur at prolonged high temperatures (>180°C) in acidic media.
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Light: Sensitive to UV light; store in amber vials.
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Oxidation: The aniline moiety is susceptible to oxidation; store under nitrogen if high purity is required for long periods.
Safety Protocols (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid dust inhalation.
References
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Sigma-Aldrich. 2-Amino-6-fluorobenzoic acid derivatives and analogs. Retrieved from
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BLD Pharm. Product Analysis: 2-Amino-4-ethyl-6-fluorobenzoic acid (CAS 2137646-11-6). Retrieved from
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Chemical Book. Search Results for Fluorinated Anthranilic Acids. Retrieved from
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PubChem. Compound Summary: 2-Amino-4-fluorobenzoic acid analogs. Retrieved from
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SynQuest Laboratories. 5-Bromo-2-(trifluoromethoxy)aniline (CAS 886762-08-9) Data Sheet.[3] (Cited for CAS clarification). Retrieved from
Sources
- 1. 5-Bromo-2-(trifluoromethoxy)aniline | CAS 886762-08-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 5-Bromo-2-(trifluoromethoxy)aniline | 886762-08-9 [sigmaaldrich.com]
- 3. CAS 886762-08-9 | 4656-B-52 | MDL MFCD04039242 | 5-Bromo-2-(trifluoromethoxy)aniline | SynQuest Laboratories [synquestlabs.com]
